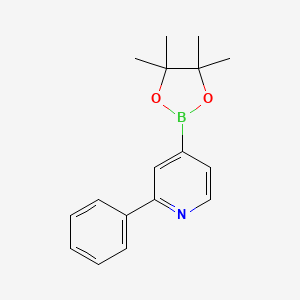

2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción general

Descripción

2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C17H20BNO2 and its molecular weight is 281.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

This property is exploited in various chemical reactions, including coupling reactions .

Biochemical Pathways

Boronic acids and their esters are known to be involved in various biochemical processes due to their ability to interact with biomolecules containing diol groups .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their esters can be influenced by factors such as their lipophilicity, the ph of the environment, and their ability to form boronate complexes .

Result of Action

The ability of boronic acids and their esters to form reversible covalent bonds with biomolecules can lead to various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the pH of the environment can affect the ability of the compound to form boronate complexes. Moreover, the presence of diols in the environment can influence the reactivity of the compound .

Actividad Biológica

2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities supported by recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C19H21B O3

- Molecular Weight : 308.2 g/mol

- CAS Number : 12158596

- Structure : The compound features a pyridine ring substituted with a phenyl group and a dioxaborolane moiety.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, it has been found to inhibit specific kinases that play crucial roles in cellular signaling pathways.

Kinase Inhibition

Research indicates that derivatives of this compound exhibit inhibitory activity against key kinases such as GSK-3β and IKK-β. For instance:

- GSK-3β Inhibition : A study reported that certain derivatives showed potent GSK-3β inhibition with IC50 values as low as 8 nM, suggesting strong potential for therapeutic applications in diseases such as Alzheimer's and diabetes .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- Cell Viability Assays : In vitro assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines at micromolar concentrations. For example, compounds with similar structures were tested against HT-22 and BV-2 cells, showing varied cytotoxic effects depending on concentration .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

- Nitric Oxide Production : Compounds derived from this structure significantly decreased nitric oxide (NO) levels in BV-2 microglial cells at concentrations as low as 1 µM. This suggests a potential application in treating neuroinflammatory conditions .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound's derivatives have been evaluated for antimicrobial activity:

- Bacterial DNA Interaction : Research indicated that certain derivatives can alter bacterial DNA topology and induce oxidative stress in Escherichia coli strains, highlighting their potential as antimicrobial agents .

Data Table: Summary of Biological Activities

Case Studies

- Study on Neurodegenerative Diseases : A specific case study focused on the inhibition of GSK-3β and its implications for Alzheimer's disease therapy. The study highlighted how compounds like this compound could potentially modulate pathways involved in neurodegeneration .

- Antimicrobial Efficacy Study : Another case study assessed the antimicrobial properties against resistant bacterial strains. The findings suggested that modifications to the dioxaborolane structure could enhance efficacy against specific pathogens .

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its boron-containing structure allows it to participate in Suzuki-Miyaura coupling reactions, which are pivotal for constructing biaryl compounds.

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds from aryl halides and boronic acids | |

| Stille Coupling | Utilization in reactions involving organotin reagents |

Materials Science

The compound has potential applications in the development of new materials, particularly in the field of polymers and nanomaterials. Its ability to form stable complexes with various substrates makes it useful for creating functionalized surfaces.

- Polymer Chemistry : Used as a building block for synthesizing functional polymers that exhibit unique electronic properties.

Pharmaceutical Applications

Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development. The presence of the pyridine moiety is often associated with enhanced pharmacological properties.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in synthesizing biaryl compounds via Suzuki coupling. The reaction conditions were optimized to yield high purity and yield of the desired products.

Case Study 2: Development of Functional Polymers

Research focused on incorporating this compound into polymer matrices to enhance electrical conductivity. The resulting materials showed improved performance in electronic devices compared to traditional polymers.

Propiedades

IUPAC Name |

2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-11-19-15(12-14)13-8-6-5-7-9-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCZTHIOAWHECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671318 | |

| Record name | 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879291-26-6 | |

| Record name | 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.